3-(3,5-Dimethylpiperidin-1-YL)propanoic acid

描述

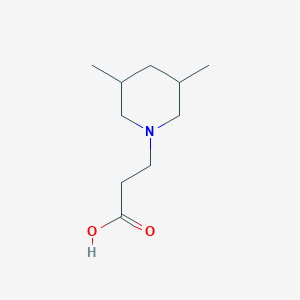

3-(3,5-Dimethylpiperidin-1-yl)propanoic acid (CAS: 933745-12-1) is a nitrogen-containing carboxylic acid featuring a piperidine ring substituted with two methyl groups at the 3- and 5-positions. Its molecular formula is C₁₀H₁₉NO₂, with a molar mass of 185.26 g/mol . The compound is classified as an irritant (Xi hazard symbol) and is commercially available for research purposes .

Structure

3D Structure

属性

IUPAC Name |

3-(3,5-dimethylpiperidin-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-8-5-9(2)7-11(6-8)4-3-10(12)13/h8-9H,3-7H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQIXPCWJVZXUSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)CCC(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethylpiperidin-1-yl)propanoic acid typically involves the reaction of 3,5-dimethylpiperidine with a suitable propanoic acid derivative under controlled conditions. The reaction conditions often include the use of a solvent, such as dichloromethane, and a catalyst to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

化学反应分析

Types of Reactions

3-(3,5-Dimethylpiperidin-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

科学研究应用

Medicinal Chemistry

1.1 Neuropharmacological Applications

3-(3,5-Dimethylpiperidin-1-YL)propanoic acid has been investigated for its potential neuroprotective properties. Studies suggest that compounds with similar piperidine structures exhibit significant activity against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress. For example, derivatives of this compound have shown promise in inhibiting monoamine oxidase B (MAO-B), an enzyme linked to neurodegeneration. The inhibition of MAO-B is particularly relevant in the context of Parkinson's disease and Alzheimer's disease, where oxidative stress plays a critical role in neuronal damage .

1.2 Antidepressant Activity

Research indicates that compounds featuring a piperidine moiety can influence serotonin and dopamine pathways, making them potential candidates for antidepressant therapies. The structural characteristics of this compound may enhance its binding affinity to neurotransmitter receptors, thereby offering therapeutic benefits in mood disorders .

Organic Synthesis

2.1 Building Block for Complex Molecules

In organic synthesis, this compound serves as an important intermediate for the synthesis of various pharmaceuticals and agrochemicals. Its ability to participate in various chemical reactions, such as amide bond formation and alkylation processes, makes it a versatile building block for creating more complex structures .

2.2 Synthesis of Heterocyclic Compounds

This compound can also be utilized in the synthesis of heterocyclic compounds that exhibit biological activity. For instance, the reaction of this compound with hydrazines has been shown to yield hydrazide derivatives with antimicrobial properties. These derivatives have been evaluated for their antibacterial and antifungal activities, demonstrating significant efficacy against various pathogens .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of piperidine derivatives on human neuroblastoma cells subjected to oxidative stress. The results indicated that compounds similar to this compound significantly reduced cell death and lipid peroxidation. These findings suggest potential applications in treating neurodegenerative diseases through oxidative stress modulation .

Case Study 2: Antimicrobial Activity

Another study focused on the synthesis of hydrazide derivatives from propanoic acid compounds, including this compound. The synthesized compounds were tested against various bacterial strains and demonstrated promising antibacterial activity comparable to established antibiotics .

作用机制

The mechanism of action of 3-(3,5-Dimethylpiperidin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

相似化合物的比较

Table 1: Structural Features of Selected Propanoic Acid Derivatives

Key Observations :

- Piperidine vs. Aromatic Systems: The target compound’s aliphatic piperidine ring contrasts with aromatic systems in chlorinated phenylpropanoic acids (e.g., ) or pyrazole-phenyl hybrids (). These differences influence electronic properties and solubility.

- Heterocyclic Substituents: Compounds like 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid () introduce polar ketone groups, enhancing hydrogen-bonding capacity compared to the less polar dimethylpiperidine group.

Physicochemical Properties

- Polarity: The dimethylpiperidine group in the target compound reduces polarity compared to hydroxylated (e.g., 3-(3′,4′-dihydroxyphenyl)propanoic acid, ) or chlorinated derivatives (). This impacts solubility; for example, chlorinated phenylpropanoic acids are more lipophilic .

Key Findings :

- The target compound’s biological profile remains uncharacterized in the evidence, but structural analogs suggest divergent applications. For instance: Chlorinated phenylpropanoic acids () exhibit selective antimicrobial activity. Triazine derivatives () may serve as scaffolds for drug discovery due to their nitrogen-rich cores.

生物活性

3-(3,5-Dimethylpiperidin-1-YL)propanoic acid is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound this compound has the following chemical formula:

- Molecular Formula : C10H19NO2

- Molecular Weight : 185.27 g/mol

This compound features a piperidine ring, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have investigated the anticancer potential of derivatives related to propanoic acid compounds. While specific data on this compound is limited, related compounds have shown promising results against various cancer cell lines.

- Case Study : A study evaluated several propanoic acid derivatives for their ability to reduce viability in A549 lung cancer cells. The findings indicated that certain structural modifications could enhance anticancer properties .

Antimicrobial Activity

The antimicrobial activity of piperidine derivatives has been widely documented. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal properties.

- Findings : In vivo studies showed that hydrazide derivatives of piperidine exhibited low acute toxicity while maintaining substantial antimicrobial effectiveness against strains such as Escherichia coli and Staphylococcus aureus .

The precise mechanisms by which this compound exerts its biological activity are still under investigation. However, several hypotheses include:

- Cellular Uptake : The piperidine ring may facilitate cellular uptake through interaction with membrane transport proteins.

- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in cancer cell proliferation and microbial resistance.

Table 1: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3,5-Dimethylpiperidin-1-YL)propanoic acid, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves coupling reactions between 3,5-dimethylpiperidine and propanoic acid derivatives. Acylation of the piperidine nitrogen using activated esters (e.g., NHS esters) under basic conditions (pH 8–9) is common. Optimization includes controlling temperature (20–25°C), using anhydrous solvents (e.g., DMF or THF), and catalytic agents like DMAP to enhance reactivity. Post-reaction purification via recrystallization or column chromatography is critical to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the piperidine ring substitution pattern and propanoic acid linkage. Infrared (IR) spectroscopy verifies carboxylic acid (-COOH) and amine (-NH) functional groups. High-resolution mass spectrometry (HRMS) validates molecular weight. For crystalline derivatives, X-ray diffraction (referencing methods in Sheldrick, 2008) provides definitive structural confirmation .

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Methodological Answer : Based on analogous compounds, use fume hoods to avoid inhalation of dust or vapors. Wear nitrile gloves, lab coats, and safety goggles. In case of skin contact, wash immediately with water for 15 minutes. Store in sealed containers away from oxidizers. Emergency procedures should align with GHS guidelines for irritants (e.g., flushing eyes with water and seeking medical attention for persistent symptoms) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, temperature) or compound purity. Reproduce experiments using independently synthesized batches, validated by HPLC (≥95% purity). Cross-validate biological assays (e.g., enzyme inhibition) with positive controls and orthogonal methods (e.g., SPR for binding affinity). Statistical analysis (e.g., ANOVA) identifies outliers and ensures reproducibility .

Q. What computational strategies predict the compound’s binding interactions with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) using the compound’s 3D structure (generated via Gaussian optimization) identifies potential binding pockets. Molecular dynamics simulations (AMBER, GROMACS) assess stability of ligand-receptor complexes. Pharmacophore modeling aligns functional groups (e.g., carboxylic acid) with target active sites. PubChem-derived SMILES/InChI keys (e.g., C11H14O2) enable database comparisons .

Q. How can a stability-indicating HPLC method be developed for this compound under stressed conditions?

- Methodological Answer : Subject the compound to stress conditions (acid/base hydrolysis, oxidation, thermal degradation). Use a C18 column with mobile phase gradients (e.g., acetonitrile/0.1% formic acid) to separate degradation products. Validate method parameters: linearity (R² ≥0.999), precision (%RSD <2%), and robustness (pH ±0.2). LC-MS identifies degradation pathways, ensuring method specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。